molecular formula C15H18O4 B12563673 Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate CAS No. 143724-10-1

Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate

Cat. No.: B12563673
CAS No.: 143724-10-1
M. Wt: 262.30 g/mol
InChI Key: IIEJYMGNUFWOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate is an organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran ring substituted with methoxy and methyl groups, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate typically involves the reaction of 7-methoxy-2-methyl-2H-1-benzopyran-2-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-2H-1-benzopyran-2-one: A closely related compound with similar structural features.

    7-Ethoxy-4-methyl-2H-1-benzopyran-2-one: Another benzopyran derivative with ethoxy and methyl substitutions.

    5,7-Dimethoxy-2H-1-benzopyran-2-one: A compound with two methoxy groups on the benzopyran ring.

Uniqueness

Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl acetate moiety, in particular, differentiates it from other similar compounds and contributes to its unique reactivity and applications .

Properties

CAS No.

143724-10-1

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl 2-(7-methoxy-2-methylchromen-2-yl)acetate

InChI

InChI=1S/C15H18O4/c1-4-18-14(16)10-15(2)8-7-11-5-6-12(17-3)9-13(11)19-15/h5-9H,4,10H2,1-3H3

InChI Key

IIEJYMGNUFWOCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(C=CC2=C(O1)C=C(C=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.